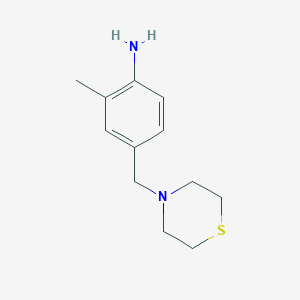

2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline

Description

2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline (CAS: 1042633-46-4) is an aromatic amine derivative featuring a thiomorpholine moiety linked via a methylene group to the aniline ring. Its molecular formula is C₁₂H₁₈N₂S, with a molecular weight of 222.35 g/mol . The thiomorpholine group (a six-membered ring containing one sulfur and one nitrogen atom) enhances lipophilicity compared to morpholine analogues, making it a valuable intermediate in medicinal chemistry for drug discovery.

Propriétés

IUPAC Name |

2-methyl-4-(thiomorpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVZIXBZVPWLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline typically involves:

- Formation of the thiomorpholine ring or use of thiomorpholine as a reactant.

- Introduction of the thiomorpholin-4-ylmethyl group onto the aromatic ring of aniline derivatives.

- Functional group manipulations including nucleophilic substitution, reductive amination, and alkylation.

This approach is consistent with general organic synthesis principles for heterocyclic amine substitution on aromatic amines.

Specific Preparation Methods and Research Findings

Mannich-Type Reaction for Thiomorpholinylmethyl Substitution

A common synthetic route to attach a thiomorpholin-4-ylmethyl group to an aromatic amine involves a Mannich reaction, where formaldehyde and thiomorpholine react with a substituted aniline under suitable conditions. This method is supported by analogous syntheses of related compounds:

In a related synthesis, 4-chlorophenol reacted with thiomorpholine and formaldehyde in methanol at reflux for 24 hours to yield 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, demonstrating the feasibility of introducing the thiomorpholin-4-ylmethyl substituent via a Mannich reaction in protic solvent systems.

The Mannich reaction typically proceeds by formation of an iminium intermediate from formaldehyde and thiomorpholine, which then undergoes electrophilic substitution at the aromatic ring, favoring positions activated by electron-donating groups such as amino or hydroxyl groups.

Reductive Amination and Hydrogenation Methods

For related morpholine-substituted anilines, reductive amination or catalytic hydrogenation of nitro precursors is employed:

The synthesis of 2-methyl-4-morpholin-4-ylaniline was achieved by hydrogenation of 4-(3-methyl-4-nitro-phenyl)morpholine using palladium on activated charcoal in ethanol and ethyl acetate under hydrogen pressure (60 psi) for 4 hours, yielding the aniline derivative in 99% yield. This suggests that nitro-substituted thiomorpholine analogs could be similarly reduced to the corresponding anilines.

Such hydrogenation methods provide a clean and efficient route to access the aniline moiety after introduction of the thiomorpholinyl group in a nitro-substituted intermediate.

Multi-Step Synthesis Involving Thiomorpholine Ring Construction

While direct alkylation of aniline derivatives with preformed thiomorpholine is common, some syntheses involve construction of the thiomorpholine ring in situ or via ring closure reactions:

Thiomorpholine-containing intermediates can be prepared by condensation of appropriate amino alcohols with sulfur sources, followed by alkylation onto aromatic substrates.

Literature reports on related compounds indicate that Mannich-type reactions with secondary amines (including thiomorpholine) and formaldehyde in polar solvents such as DMF or methanol are effective for introducing the thiomorpholin-4-ylmethyl substituent.

Summary of Preparation Conditions from Literature

Analytical and Characterization Data (Supporting Preparation)

- Molecular formula: C12H18N2S

- Molecular weight: 222.35 g/mol

- Characteristic spectral data for related compounds include ^1H NMR signals for aromatic protons, thiomorpholine ring protons, and methyl substituents.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

- Purity is often confirmed by recrystallization and chromatographic methods.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the thiomorpholine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines and Alkylated Products: From reduction and substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its anti-inflammatory and antimicrobial properties. Its mechanism of action through COX-2 inhibition positions it as a candidate for therapies targeting chronic inflammatory conditions.

Anticancer Research

Initial evaluations suggest that derivatives of this compound may possess anticancer properties. Ongoing research aims to elucidate the specific pathways through which these effects occur and to identify any synergistic interactions with other therapeutic agents.

Industrial Applications

In addition to its medicinal applications, 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline can serve as a building block for synthesizing more complex molecules used in agrochemicals and other industrial chemicals. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound in vitro. Results demonstrated a significant reduction in PGE2 production in cultured cells treated with the compound compared to untreated controls. This suggests its potential use as an anti-inflammatory agent in clinical settings.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, the compound was tested against various strains of bacteria and protozoa. The results indicated that it exhibited stronger activity against E. coli and Salmonella enterica, outperforming conventional antibiotics in some cases. This highlights its potential as an alternative therapeutic agent for infectious diseases.

Summary Table of Biological Activities

| Activity Type | Target Pathogen/Condition | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Inflammatory cytokines | Reduced PGE2 levels | |

| Antimicrobial | Giardia intestinalis | IC50 = 0.78 µM | |

| Antimicrobial | E. coli | Enhanced efficacy | |

| Anticancer | Various cancer cell lines | Potential anticancer effects |

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets:

Enzyme Inhibition: It may act as an inhibitor for certain enzymes by binding to their active sites.

Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling pathways.

Pathways Involved: Involvement in oxidative stress pathways, apoptosis, and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Group Variations

2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5)

- Structure : Replaces thiomorpholine with a 4-methylpiperazine group (a six-membered ring with two nitrogen atoms).

- Properties :

- Applications : Widely used in kinase inhibitors and antipsychotic drugs due to piperazine’s pharmacokinetic modulation .

2-Methyl-4-(perfluoropropan-2-yl)aniline (CAS: N/A)

- Structure : Features a perfluoroisopropyl group instead of thiomorpholine.

- Properties: Extreme lipophilicity (logP ~4.0) due to fluorine’s electron-withdrawing effects.

- Applications : Used in agrochemicals (e.g., insecticides) for its resistance to metabolic degradation .

4-(Thiophen-2-yl)aniline (CAS: 3139-30-8)

Structural and Functional Impact

Crystal Packing and Solid-State Behavior

- Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine ) form centrosymmetric dimers via weak C–H···O hydrogen bonds, distinct from morpholine analogues, which lack sulfur-mediated interactions .

- Piperazine-containing analogues exhibit higher solubility in aqueous media due to nitrogen’s polarity, favoring oral bioavailability in pharmaceuticals .

Metabolic Pathways

Research Findings and Trends

- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases lipophilicity by ~0.7 logP units compared to morpholine, enhancing blood-brain barrier penetration in CNS drug candidates .

- Piperazine Derivatives : Clinical studies show 4-methylpiperazine-aniline hybrids improve solubility in antiretroviral drugs (e.g., reverse transcriptase inhibitors) .

- Fluorinated Analogues : Persistence in environmental screenings (e.g., detected in flamingo blood ) raises regulatory concerns despite efficacy in pest control .

Activité Biologique

2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and its interactions with various biological macromolecules. Research indicates that this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further investigation in drug development.

Target Interactions:

The compound's mechanism of action involves binding to specific enzymes, which inhibits their activity. For instance, it may interact with cyclooxygenase enzymes (COX), leading to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Biochemical Pathways:

The inhibition of COX enzymes suggests that this compound could play a role in modulating inflammatory responses. Additionally, it may affect cellular signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .

Table 1: Summary of Biological Studies

Case Studies

-

Anti-inflammatory Properties:

In a study examining the compound's effect on osteoarthritis cartilage, it was found to significantly inhibit the production of inflammatory mediators, suggesting a potential therapeutic application in treating inflammatory diseases . -

Anticancer Activity:

Research on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating potent activity against specific tumors. Flow cytometry analyses revealed that the compound induced apoptosis in treated cells, highlighting its potential as an anticancer agent . -

Enzyme Inhibition Studies:

The compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. Results indicated significant inhibition, which could lead to the development of new therapeutic strategies targeting metabolic disorders .

Future Directions

Given the promising results from initial studies, further research is warranted to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Future studies should focus on:

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Structure-activity relationship (SAR) analyses to optimize the compound's efficacy.

- Clinical trials to evaluate its effectiveness in human populations.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline?

The synthesis typically involves functionalizing the aniline core with thiomorpholine via nucleophilic substitution or coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann-type coupling could introduce the thiomorpholin-4-ylmethyl group to 2-methylaniline derivatives. Evidence from similar compounds (e.g., 2-methyl-4-(heptafluoroisopropyl)aniline) suggests using palladium or iron catalysts for C–N bond formation, with optimized reaction times and temperatures (e.g., 80–120°C in toluene or DMF) . Purification often involves column chromatography or recrystallization, guided by TLC monitoring.

Q. How can researchers characterize the purity and structure of this compound?

Key characterization methods include:

- NMR Spectroscopy : Compare H and C NMR data to literature values for analogous aniline derivatives (e.g., δ 2.16 ppm for methyl groups, δ 3.90 ppm for NH in CDCl ).

- Mass Spectrometry : Use LC-QTOF-MS (as in ) for accurate mass determination and fragmentation pattern analysis .

- HPLC/GC : Assess purity (>95%) with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. What are the optimal storage conditions to ensure compound stability?

Store in a sealed container under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the thiomorpholine moiety. Protect from light using amber vials, as UV exposure may degrade aromatic amines. Avoid proximity to strong acids/bases, which could protonate the aniline group or cleave the thiomorpholine linkage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-validate techniques : Combine H NMR with C NMR, DEPT, and HSQC/ HMBC for structural confirmation. For example, ambiguous peaks in H NMR could be resolved via H-H COSY .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete substitution products) and adjust reaction conditions (e.g., excess thiomorpholine, longer reaction times).

- Reference databases : Compare spectral data with structurally related compounds (e.g., 2-methyl-4-(trifluoromethoxy)aniline in ) to assign chemical shifts .

Q. What strategies are effective in optimizing reaction yields for its synthesis?

- Catalyst screening : Test FeBr or Pd(OAc) with ligands (e.g., Xantphos) to enhance cross-coupling efficiency, as demonstrated in iron-catalyzed alkynylation reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF, NMP) may improve solubility of intermediates, while toluene minimizes side reactions.

- Temperature gradients : Gradual heating (e.g., 60°C → 100°C) can reduce decomposition of thermally sensitive intermediates .

Q. How to assess the compound’s reactivity in different experimental conditions?

- pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours, monitoring via HPLC. Thiomorpholine’s sulfur atom may oxidize under acidic conditions, requiring antioxidants like BHT .

- Thermal analysis : Use DSC/TGA to determine decomposition thresholds (e.g., >200°C based on boiling points of fluorinated analogs in ) .

Q. What in silico methods predict the compound’s physicochemical properties?

- pKa/logP estimation : Tools like ACD/Labs or MarvinSuite can predict pKa (~2.5–4.0 for the aniline group) and logP (~2.8–3.5), aligning with experimental data for fluorinated analogs .

- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide bioactivity studies .

Q. How to design bioactivity assays considering its potential applications?

- Enzyme inhibition assays : Target enzymes relevant to pesticidal or pharmacological activity (e.g., acetylcholinesterase for pesticidal derivatives, as in ) using colorimetric (Ellman’s method) or fluorometric substrates .

- Receptor binding studies : Radiolabel the compound or use SPR to measure affinity for receptors (e.g., GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.